molecular formula C11H20ClNO2 B1486057 Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride CAS No. 176523-98-1

Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride

Cat. No.: B1486057
CAS No.: 176523-98-1
M. Wt: 233.73 g/mol
InChI Key: INUKQALGIIDCEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride typically involves the reaction of ethyl piperidine-3-carboxylate with allyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, potassium carbonate), and acids (e.g., hydrochloric acid).

Mechanism of Action

The mechanism of action of Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the piperidine scaffold .

Comparison with Similar Compounds

Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its combination of the allyl and ester groups, providing a versatile scaffold for further chemical modifications and biological studies .

Properties

IUPAC Name

ethyl 3-prop-2-enylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11;/h3,12H,1,4-9H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUKQALGIIDCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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